
Bis(2,2,3,3,4,4,5,5-octafluoropentyl) hydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,2,3,3,4,4,5,5-octafluoropentyl) hydrogen phosphate is a fluorinated organophosphate compound. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. This compound is of interest in various scientific fields due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(2,2,3,3,4,4,5,5-octafluoropentyl) hydrogen phosphate typically involves the reaction of 2,2,3,3,4,4,5,5-octafluoropentanol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:
2C5H2F8OH+POCl3→(C5H2F8O)2P(O)OH+3HCl
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes using larger reactors, maintaining strict control over reaction conditions, and employing purification techniques such as distillation and recrystallization to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2,2,3,3,4,4,5,5-octafluoropentyl) hydrogen phosphate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phosphoric acid and the corresponding alcohol.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols, can be used in substitution reactions.
Acidic or Basic Conditions: Hydrolysis can be catalyzed by acids or bases.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Hydrolysis Products: Phosphoric acid and 2,2,3,3,4,4,5,5-octafluoropentanol.
Wissenschaftliche Forschungsanwendungen
Bis(2,2,3,3,4,4,5,5-octafluoropentyl) hydrogen phosphate has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of fluorinated compounds and as a catalyst in certain reactions.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of specialty polymers and as a flame retardant.
Wirkmechanismus
The mechanism by which bis(2,2,3,3,4,4,5,5-octafluoropentyl) hydrogen phosphate exerts its effects involves its interaction with molecular targets through its phosphate group. The fluorinated alkyl chains enhance its stability and reactivity, allowing it to participate in various biochemical and chemical pathways. The compound can act as a phosphorylating agent, transferring its phosphate group to other molecules, thereby modifying their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(2,2,3,3,4,4,5,5-octafluoropentyl) oxalate
- Tris(2,2,3,3,4,4,5,5-octafluoropentyl) phosphate
- 2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate
Uniqueness
Bis(2,2,3,3,4,4,5,5-octafluoropentyl) hydrogen phosphate is unique due to its specific combination of fluorinated alkyl chains and a phosphate group. This combination imparts distinct chemical properties, such as high thermal stability, resistance to hydrolysis, and the ability to participate in phosphorylation reactions. These properties make it particularly valuable in applications requiring robust and reactive compounds.
Eigenschaften
CAS-Nummer |
2794-65-2 |
|---|---|
Molekularformel |
C10H7F16O4P |
Molekulargewicht |
526.11 g/mol |
IUPAC-Name |
bis(2,2,3,3,4,4,5,5-octafluoropentyl) hydrogen phosphate |
InChI |
InChI=1S/C10H7F16O4P/c11-3(12)7(19,20)9(23,24)5(15,16)1-29-31(27,28)30-2-6(17,18)10(25,26)8(21,22)4(13)14/h3-4H,1-2H2,(H,27,28) |
InChI-Schlüssel |
LHUPMZNHKMFSEE-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(C(C(F)F)(F)F)(F)F)(F)F)OP(=O)(O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14135911.png)
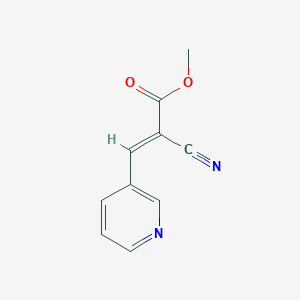

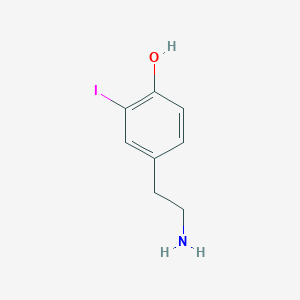
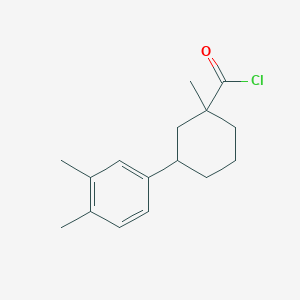



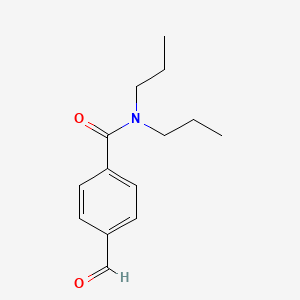
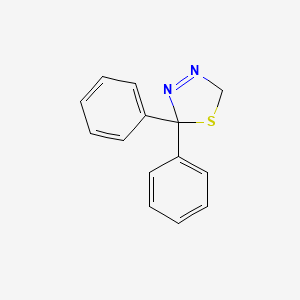
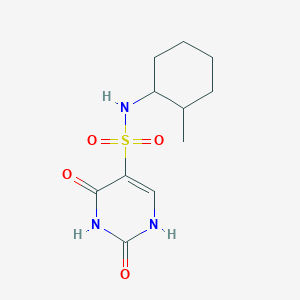

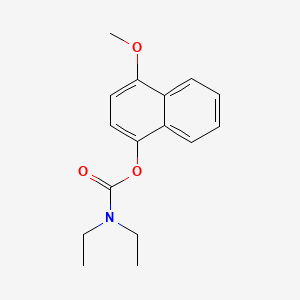
![2-[3-[(4-Amino-2-methoxypyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride](/img/structure/B14135989.png)
